molecular formula C12H14O3 B1471938 3-Cyclopropylmethoxy-2-methylbenzoic acid CAS No. 1369797-94-3

3-Cyclopropylmethoxy-2-methylbenzoic acid

Cat. No. B1471938
CAS RN: 1369797-94-3
M. Wt: 206.24 g/mol
InChI Key: FTHJRWMVZDWLNO-UHFFFAOYSA-N
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Description

3-Cyclopropylmethoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C12H14O3 . It belongs to the class of benzamide derivatives and exhibits interesting properties relevant to pharmaceutical and industrial applications. Benzamides, including this compound, have been studied for their potential in various fields, such as anti-tumor, anti-microbial, antioxidant, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 3-Cyclopropylmethoxy-2-methylbenzoic acid involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These starting materials undergo reactions to form the desired benzamide compounds. The purification of the synthesized products is essential, and their characterization is determined using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .


Molecular Structure Analysis

The molecular structure of 3-Cyclopropylmethoxy-2-methylbenzoic acid consists of a benzoic acid core with a cyclopropylmethoxy group at one position and a methyl group at another. The compound’s chemical formula is C12H14O3 , and its molecular weight is approximately 206.24 g/mol . You can visualize its structure using the ChemSpider link.


Chemical Reactions Analysis

The synthesis of 3-Cyclopropylmethoxy-2-methylbenzoic acid involves the reaction of amine derivatives with either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. The resulting benzamide compounds exhibit promising properties, including effective antioxidant activity and metal chelation. Some of these synthesized compounds also demonstrate antibacterial activity against both gram-positive and gram-negative bacteria .

properties

IUPAC Name

3-(cyclopropylmethoxy)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-8-10(12(13)14)3-2-4-11(8)15-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHJRWMVZDWLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OCC2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclopropylmethoxy)-2-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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